4-(Allyloxy)benzohydrazide
Overview
Description
Synthesis Analysis
Benzohydrazide derivatives are synthesized through various condensation reactions involving benzohydrazide and other chemical entities. For instance, the synthesis of a novel hydrazone Schiff base compound, 4BDBH, was achieved by condensing 4-bromobenzoic hydrazide with 2,4-dihydroxy benzaldehyde . Similarly, a series of 4-hydroxy-N'-[(1E)-substituted-phenylmethylidene] benzohydrazide analogs were synthesized and characterized for their biological activities . Another study reported the synthesis of N-substituted 4-(ethyl methyl amino) benzohydrazide derivatives, which upon reaction with thiosalicylic acid, yielded a new series of 1,3-benzothiazin-4-one derivatives . The compound (E)-4-Amino-N'-(1-phenylethylidene) benzohydrazide (4-APEBH) was synthesized by condensing 4-aminobenzohydrazide with acetophenone . Additionally, benzohydrazide derivatives with insecticidal and anti-nematode activities were synthesized by reacting 4-(hydroxyimino)-cyclohexa-2,5-dien-1-one with different benzohydrazides .
Molecular Structure Analysis
The molecular structures of benzohydrazide derivatives are confirmed through various spectroscopic techniques and X-ray crystallography. The crystal structure of 4BDBH was determined to crystallize in the monoclinic system with space group P21/c, and its structure was further confirmed by FT-IR and FT-Raman spectroscopy . The structure of 4-APEBH was elucidated using single crystal X-ray crystallography, FT-IR, 1H NMR, and 13C NMR spectra . Theoretical calculations such as DFT were also employed to optimize the geometry and predict the IR and NMR frequencies for these compounds .
Chemical Reactions Analysis
Benzohydrazide derivatives undergo various chemical transformations. For example, the reaction of N-substituted 4-(ethyl methyl amino) benzohydrazide derivatives with thiosalicylic acid led to the formation of 1,3-benzothiazin-4-one derivatives . The synthesized benzohydrazide derivatives were also subjected to biological activity studies, indicating their potential in chemical reactions related to biological systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzohydrazide derivatives are characterized by their spectroscopic data and theoretical calculations. The vibrational spectroscopic studies of 4BDBH were performed using FT-IR and FT-Raman spectral analysis, and its electronic properties were studied through first order hyperpolarizability, MEP, HOMO-LUMO, and global chemical reactivity descriptors . The synthesized benzohydrazide derivatives showed varying degrees of antibacterial, antifungal, and antimycobacterial activities, which are indicative of their chemical properties . Theoretical calculations such as HOMO-LUMO analysis and dipole moment, polarizability, and hyperpolarizability values were used to assess the electronic properties of some 4-(tosylamino)benzohydrazide derivatives .
Scientific Research Applications
Summary of the Application
“4-(Allyloxy)benzohydrazide” plays a vital role in the synthesis of biologically active compounds in various fields of chemistry . These compounds exhibit antioxidant, antidepressant, antimalarial, anti-inflammatory, antiglycating, and antimicrobial activity .
Methods of Application or Experimental Procedures
In a particular study, twenty-three new N′ benzylidene-4-(tert-butyl)benzohydrazide derivatives were synthesized by the condensation of aromatic aldehydes and commercially available 4-(tert-butyl)benzoic acid . All the target compounds were successfully synthesized from good to excellent yield; all synthesized derivatives were characterized via spectroscopic techniques such as HREI-MS and 1H-NMR .
Results or Outcomes
The synthesized compounds were evaluated for in vitro urease inhibition. All synthesized derivatives demonstrated good inhibitory activities in the range of IC50 = 13.33 ± 0.58–251.74 ± 6.82 µM as compared with standard thiourea having IC50 = 21.14 ± 0.425 µM . Two compounds, 6 and 25, were found to be more active than standard .
Application in Pharmacology
Summary of the Application
“4-(Allyloxy)benzohydrazide” and other hydrazides containing an R—C( O)—NH—NH2 functional group may act as a pharmacophore and present biological activity . These molecules can be used in the development of new drugs.
Methods of Application or Experimental Procedures
The specific methods of application in pharmacology would depend on the nature of the drug being developed. Typically, these compounds would be synthesized and then tested for their biological activity using various in vitro and in vivo assays .
Application in Coordination Chemistry
Summary of the Application
Hydrazide-containing molecules, such as “4-(Allyloxy)benzohydrazide”, are effective ligands in coordination chemistry . They can be used to form complexes with various metal ions.
Methods of Application or Experimental Procedures
In coordination chemistry, these compounds would be mixed with a solution of the metal ion to form a complex. The resulting complex can then be isolated and characterized using various techniques such as X-ray crystallography .
Application in Material Science
Summary of the Application
“4-(Allyloxy)benzohydrazide” can be used to improve the electrical properties of certain materials . For example, it has been grafted onto polypropylene (PP) to reduce space charge accumulation under direct current (DC) electric stress, which limits its applications .
Methods of Application or Experimental Procedures
In a particular study, “4-(Allyloxy)benzohydrazide” was grafted onto PP via melt grafting . This process involves heating the material to a temperature at which it becomes molten, then adding the “4-(Allyloxy)benzohydrazide” and allowing it to bond with the PP .
Results or Outcomes
The grafting of “4-(Allyloxy)benzohydrazide” onto PP resulted in improved electrical properties . This could potentially expand the applications of PP in areas where space charge accumulation is a concern .
Application in Crystallography
Summary of the Application
“4-(Allyloxy)benzohydrazide” can be used in crystallography, the study of crystal structures . The X-ray diffraction analysis of this compound revealed that the non-hydrogen atoms are approximately coplanar .
Methods of Application or Experimental Procedures
In a particular study, the crystal structure of “4-(Allyloxy)benzohydrazide” was analyzed using X-ray diffraction . This technique involves directing X-rays at a crystal and analyzing the pattern of diffracted rays to determine the crystal’s structure .
Results or Outcomes
The analysis revealed that the non-hydrogen atoms of “4-(Allyloxy)benzohydrazide” are approximately coplanar, with the exception of the terminal atoms . This information can be useful in understanding the properties of the compound and its potential applications .
Safety And Hazards
properties
IUPAC Name |
4-prop-2-enoxybenzohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-2-7-14-9-5-3-8(4-6-9)10(13)12-11/h2-6H,1,7,11H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEWQNCITKNGNRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50406518 | |
Record name | 4-(ALLYLOXY)BENZOHYDRAZIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50406518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Allyloxy)benzohydrazide | |
CAS RN |
90480-14-1 | |
Record name | 4-(ALLYLOXY)BENZOHYDRAZIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50406518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.